tert-Butyl 3-bromo-6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
Key NMR features (Figure 1) include:
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Vibrational Mode Assignments
IR spectroscopy (Table 1) identifies functional groups:
| Band (cm⁻¹) | Assignment |
|---|---|
| 1745 | C=O stretch (ester) |
| 1250 | C-O-C asymmetric stretch |
| 680 | C-Br stretch |
| 2960 | C-H stretch (tert-butyl) |
The absence of N-H stretches above 3300 cm⁻¹ confirms full substitution of the pyrrole nitrogen.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) mass spectrometry reveals characteristic fragments:
- Molecular ion : m/z 322 [M]⁺ (low abundance due to Br’s isotopic pattern).
- Base peak : m/z 265 [M - C₄H₉]⁺ (loss of tert-butyl group).
- Other fragments :
- m/z 184 [C₆H₆BrN₂]⁺ (bicyclic core with Br).
- m/z 57 [C₄H₉]⁺ (tert-butyl ion).
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
Geometry optimization at the B3LYP/6-311+G(d,p) level (Figure 2) predicts:
- Bond angles : N1-C2-N3 = 108.5°, close to tetrahedral geometry.
- Dipole moment : 4.2 Debye, indicating polarity driven by the C=O and C-Br groups.
- HOMO-LUMO gap : 5.3 eV, suggesting moderate reactivity.
Properties
Molecular Formula |
C11H16BrN3O2 |
|---|---|
Molecular Weight |
302.17 g/mol |
IUPAC Name |
tert-butyl 3-bromo-6-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C11H16BrN3O2/c1-6-8-7(9(12)14-13-8)5-15(6)10(16)17-11(2,3)4/h6H,5H2,1-4H3,(H,13,14) |
InChI Key |
XVEZFRRCNYVNFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CN1C(=O)OC(C)(C)C)C(=NN2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazones with α-bromo ketones under mild conditions. The reaction is often catalyzed by a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) or ethanol .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-bromo-6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alkoxides.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products: The major products formed from these reactions include substituted pyrazoles, oxides, and reduced derivatives, which can be further utilized in various synthetic applications .
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure allows it to interact with biological systems effectively, making it a candidate for drug development.
Anti-inflammatory Properties
Research indicates that tert-butyl 3-bromo-6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate exhibits significant anti-inflammatory effects. It selectively inhibits cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.
Case Study: In Vivo Efficacy
- In carrageenan-induced paw edema models in rats, the compound demonstrated a reduction in swelling and pain.
- Histopathological evaluations indicated minimal degenerative changes in vital organs, suggesting a favorable safety profile.
| Study Parameter | Observation |
|---|---|
| Swelling Reduction | Significant |
| Organ Safety | Favorable |
Anticancer Activity
Preliminary studies have suggested potential anticancer properties, particularly against certain types of tumors. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been noted.
Case Study: Mechanism of Action
- The compound was found to disrupt cellular signaling pathways essential for tumor growth.
Material Science
This compound is also explored for its applications in material science due to its unique structural features.
Polymerization Studies
The compound has been utilized as a monomer in polymer synthesis, contributing to materials with enhanced thermal stability and mechanical properties.
Data Table: Polymer Characteristics
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
Coatings and Adhesives
Its chemical properties allow it to be used in formulating coatings and adhesives that require durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets. The bromine atom and carboxylate ester group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares the target compound with structurally related pyrrolo[3,4-c]pyrazole derivatives, focusing on substituents, molecular properties, and applications:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing tert-butyl 3-bromo-6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis typically involves multi-step heterocyclic chemistry. Key steps include:
- Bromination : Selective bromination at the 3-position of the pyrrolo-pyrazole core using N-bromosuccinimide (NBS) under controlled conditions (e.g., inert atmosphere, light exclusion) to avoid over-bromination .
- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups for amine protection, requiring trifluoroacetic acid (TFA) or HCl in dioxane for cleavage .
- Optimization : Monitor reaction progress via LC-MS or TLC. Adjust stoichiometry (e.g., 1.1–1.3 equivalents of brominating agents) and temperature (0–25°C) to minimize side products like di-brominated analogs .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?
- Methodology :
- NMR :
- ¹H NMR : Look for characteristic signals: Boc group (δ ~1.4 ppm, singlet, 9H), pyrrolidine protons (δ 3.5–4.5 ppm), and bromine-induced deshielding of adjacent protons .
- ¹³C NMR : Confirm Boc carbonyl (δ ~155 ppm) and quaternary carbons adjacent to bromine (δ 50–60 ppm) .
- IR : Stretching vibrations for Boc C=O (~1680–1720 cm⁻¹) and NH (if deprotected, ~3300 cm⁻¹) .
- HRMS : Exact mass calculation (e.g., C₁₂H₁₇BrN₄O₂) should match experimental data (e.g., [M+H]⁺ = 340.0421) .
Advanced Research Questions
Q. What challenges arise in resolving the crystal structure of this compound, and how can they be addressed using X-ray crystallography?
- Methodology :
- Crystallization : Use slow vapor diffusion with solvents like ethyl acetate/hexane. Bromine’s heavy atom effect aids phasing but may cause disorder; optimize crystal growth at low temperatures (4°C) .
- Refinement : Employ SHELXL for small-molecule refinement. Address disorder in the tert-butyl or bromine groups using PART/ISOR restraints. Hydrogen-bonding patterns (e.g., N–H···O=C) should align with Etter’s graph-set analysis for validation .
- Data Collection : High-resolution (<1.0 Å) data minimizes errors in Br position determination .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), and what mechanistic insights are critical for yield optimization?
- Methodology :
- Reactivity : The 3-bromo group is electrophilic but sterically hindered by the adjacent methyl and Boc groups. Use Pd(PPh₃)₄ or XPhos-based catalysts for enhanced turnover .
- Mechanistic Analysis : Monitor intermediates via ¹⁹F NMR (if fluorinated boronic acids are used) or in situ IR. Side reactions (e.g., protodebromination) can be suppressed by degassing solvents and using excess boronic acid (2.0 equivalents) .
- Yield Optimization : Screen bases (e.g., K₂CO₃ vs. Cs₂CO₃) and solvents (THF vs. dioxane) to balance solubility and reaction rate .
Q. What computational methods (DFT, MD) are suitable for predicting the compound’s stability under varying pH and temperature conditions?
- Methodology :
- DFT Calculations : Model Boc cleavage energetics (e.g., transition states for acid-catalyzed hydrolysis) using Gaussian or ORCA. Compare activation energies at pH 1–5 to identify labile conditions .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO mixtures to predict aggregation or degradation pathways. Use AMBER or GROMACS with explicit solvent models .
- Validation : Correlate computational results with experimental stability assays (e.g., HPLC monitoring at 40°C/75% RH) .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies between theoretical (computational) and experimental spectroscopic data for this compound?
- Methodology :
- Error Source Analysis : Check for solvent effects in NMR calculations (e.g., PCM model in DFT) or conformational flexibility in MD simulations .
- Experimental Validation : Re-run spectra under standardized conditions (e.g., DMSO-d6 for NMR) and compare with literature analogs (e.g., tert-butyl pyrrolo-pyrazole derivatives ).
- Statistical Tools : Use RMSD (root-mean-square deviation) for crystallographic data or Chi-squared tests for spectral peak alignment .
Application-Oriented Questions
Q. What role does this compound play in the development of protein kinase C (PKC) inhibitors, and how can its bioactivity be validated?
- Methodology :
- Pharmacophore Design : The pyrrolo-pyrazole core mimics ATP-binding motifs. Bromine enhances binding via hydrophobic interactions with PKC’s catalytic domain .
- Validation Assays :
- In Vitro : PKC inhibition IC₅₀ via radiometric assays using [γ-³²P]ATP.
- Cellular : Measure downstream effects (e.g., NF-κB translocation in HEK293 cells) .
- SAR Studies : Compare with non-brominated analogs to isolate bromine’s contribution to potency .
Safety and Handling
Q. What precautions are necessary when handling this compound due to its bromine and Boc functional groups?
- Methodology :
- Bromine Hazards : Use fume hoods and PPE (nitrile gloves, goggles) to prevent skin/eye exposure. Avoid light to prevent radical side reactions .
- Boc Group Stability : Store under inert gas (Ar/N₂) at –20°C. Decomposition products (e.g., CO₂) require vented storage .
- Spill Management : Neutralize acidic residues (from Boc cleavage) with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
